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Compound of Interest

Compound Name: H-Pro-Gly-NH2-HCl

CAS No.: 51952-37-5

Cat. No.: B1445514

Get Quote

Executive Summary
Prolyl-glycinamide (Pro-Gly-NH2) is a bioactive dipeptide amide often encountered as a C-

terminal metabolite of neuropeptides (e.g., Oxytocin, Vasopressin) or as a synthetic

peptidomimetic scaffold.[1] Its analysis by electrospray ionization tandem mass spectrometry

(ESI-MS/MS) presents unique challenges due to its low molecular weight (MW < 200 Da) and

the "Proline Effect," which dictates specific fragmentation pathways including diketopiperazine

(DKP) formation.

This guide provides a validated protocol for the identification and characterization of Pro-Gly-

NH2, detailing theoretical exact masses, experimental m/z values, and fragmentation

mechanisms.

Analyte Profile & Theoretical Calculations
Before initiating MS analysis, the exact monoisotopic mass must be calculated to set precise

precursor ion selection windows.
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Chemical Properties[1][2][3][4][5][6]
IUPAC Name: (2S)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide[2]

Sequence: Pro-Gly-NH2

Formula: C₇H₁₃N₃O₂

Molecular Weight (Average): 171.19 g/mol

Mass Spectrometry Values (Monoisotopic)
The values below assume positive mode ionization ([M+H]⁺).

Species Formula Neutral Mass (Da) m/z [M+H]⁺

Pro-Gly-NH2 (Intact) C₇H₁₃N₃O₂ 171.1008 172.1081

Pro-Gly-OH

(Deamidated)*
C₇H₁₂N₂O₃ 172.0848 173.0921

Cyclo(Pro-Gly)

(DKP)**
C₇H₁₀N₂O₂ 154.0742 155.0815

*Note: The deamidated form is a common hydrolysis impurity. **Note: The Diketopiperazine

(DKP) form is a gas-phase rearrangement product common in proline-containing dipeptides.

Experimental Protocol: LC-MS/MS Characterization
Sample Preparation
Objective: Minimize hydrolysis of the amide group while ensuring ionization efficiency.

Stock Solution: Dissolve 1 mg Pro-Gly-NH2 in 1 mL 50:50 Water:Methanol (v/v) to create a 1

mg/mL stock.

Working Solution: Dilute stock 1:100 in 0.1% Formic Acid (aq) to achieve ~10 µg/mL (approx.

58 µM).

Critical Step: Avoid high pH buffers which accelerate deamidation.
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Filtration: Filter through a 0.22 µm PTFE membrane to remove particulates.

LC-MS Configuration
Instrument: Triple Quadrupole (QqQ) or Q-TOF. Ionization: ESI Positive Mode.

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Note: Due to high polarity, Pro-Gly-NH2 elutes early (near void volume). Use a HILIC

column if retention is insufficient on C18.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 0-5 min: 2% B to 30% B (Slow gradient required for separation from salt front).

Mass Range: Set low mass cutoff to m/z 50 (Critical: Standard proteomics methods often cut

off at m/z 300, which would miss all fragments).

Expected m/z Values and Fragmentation Map
The fragmentation of Pro-Gly-NH2 is dominated by the stability of the proline immonium ion

and the tendency to form cyclic structures.

Primary Fragment Ions (MS/MS of m/z 172.11)
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Ion Type
Fragment
Structure

Formula
Theoretical
m/z

Relative
Intensity

Precursor
[Pro-Gly-NH2 +

H]⁺
C₇H₁₄N₃O₂⁺ 172.11 Variable

b₁
[Pro-CO]⁺

(Acylium)
C₅H₈NO⁺ 98.06 Low (Unstable)

a₁ [Pro Immonium]⁺ C₄H₈N⁺ 70.07
High (Base

Peak)

y₁ [Gly-NH2 + H]⁺ C₂H₇N₂O⁺ 75.06 Medium

DKP Ion
[Cyclo(Pro-Gly) +

H]⁺
C₇H₁₁N₂O₂⁺ 155.08 Medium/High

Immonium (Gly) [H₂N=CH₂]⁺ CH₄N⁺ 30.03 Low

Mechanistic Insight: The DKP Pathway
Unlike longer peptides, dipeptide amides frequently undergo cyclization-induced dissociation.

The N-terminal amine attacks the C-terminal carbonyl, expelling ammonia (NH₃, 17 Da) to form

a protonated diketopiperazine (DKP) at m/z 155.08.

Observation Rule: If you observe a strong peak at m/z 155.08 in the MS1 spectrum, it

indicates in-source fragmentation. If observed in MS2, it confirms the Pro-Gly sequence

connectivity.

Visualization: Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for Pro-Gly-NH2,

distinguishing between standard backbone cleavage and DKP formation.
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Caption: Fragmentation pathways of protonated Pro-Gly-NH2 showing competition between

direct backbone cleavage (b/y ions) and cyclization (DKP formation).

Data Interpretation & Troubleshooting
Distinguishing Amide vs. Acid
A common error is misidentifying Pro-Gly-OH (hydrolysis product) as the target amide.

Target (Amide): Precursor 172.11, y1 75.06.

Impurity (Acid): Precursor 173.09, y1 76.04 (Gly-OH).

Check: The mass difference is exactly 0.984 Da. High-resolution MS (Orbitrap/Q-TOF) is

recommended to resolve these species if chromatographic separation is poor.

The "Low Mass Cutoff" Trap
Standard peptide MS/MS methods often set the scan range starting at m/z 100 or 150 to avoid

solvent noise.

Risk: This filters out the diagnostic y1 (75.06) and a1 (70.07) ions, leaving a blank or

confusing spectrum.
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Solution: Manually adjust the quadrupole RF amplitude or trap settings to allow transmission

of ions > m/z 25.

Proline-Directed Fragmentation
Proline's cyclic structure and high proton affinity localize the charge on the N-terminus.

Consequently:

b-series/a-series dominance: The N-terminal Pro fragment (a1 at m/z 70) will likely be the

base peak.

y-series suppression: The y1 ion (Gly-NH2) may be weaker than expected compared to

tryptic peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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